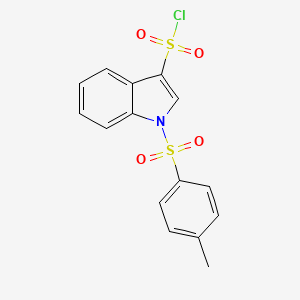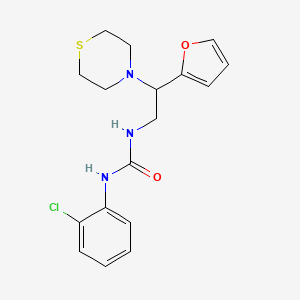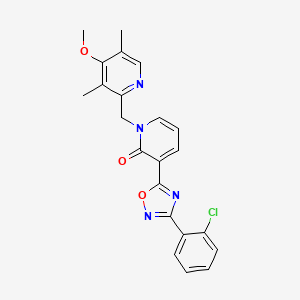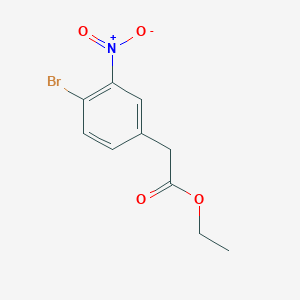![molecular formula C21H28N2O3 B2629289 [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate CAS No. 1096004-93-1](/img/structure/B2629289.png)
[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of carbamates and is widely used as a reagent in organic chemistry.
作用机制
The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of specific enzymes and proteins. It may also interact with cellular membranes and affect their function.
Biochemical and Physiological Effects:
[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which may have implications for the treatment of diseases such as cancer and Alzheimer's. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate in lab experiments include its ease of synthesis, its ability to selectively target specific enzymes and proteins, and its potential applications in the development of new drugs and pharmaceuticals. However, the limitations include its relatively high cost and limited availability.
未来方向
There are several future directions for research involving [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate. These include:
1. Investigating its potential applications in the treatment of cancer and Alzheimer's disease.
2. Developing new drugs and pharmaceuticals based on the structure of [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate.
3. Studying its interactions with cellular membranes and its effects on membrane function.
4. Investigating its potential use as a tool for studying enzyme and protein function.
5. Developing new synthesis methods for [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate to improve its availability and reduce its cost.
Conclusion:
[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate is a synthetic compound with a wide range of potential applications in scientific research. Its ease of synthesis, ability to selectively target specific enzymes and proteins, and potential applications in the development of new drugs and pharmaceuticals make it an attractive reagent for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of diseases such as cancer and Alzheimer's.
合成方法
The synthesis of [(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate involves the reaction of 4-tert-butylcyclohexanone with cyanomethyl phenyl carbamate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the carbamate to form the final product. The synthesis method is relatively simple and can be carried out in a standard laboratory setup.
科学研究应用
[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It can also be used as a building block for the synthesis of complex molecules. Additionally, it has been used in the development of new drugs and pharmaceuticals due to its ability to selectively target specific enzymes and proteins.
属性
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 4-tert-butylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-21(2,3)17-11-9-16(10-12-17)20(25)26-15-19(24)23(14-13-22)18-7-5-4-6-8-18/h4-8,16-17H,9-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXJXISPEGEPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)OCC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2629208.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629213.png)
![10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride](/img/structure/B2629214.png)




![3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2629220.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2629221.png)


![Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate](/img/structure/B2629225.png)
![9-(4-chlorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)